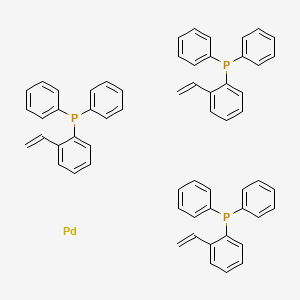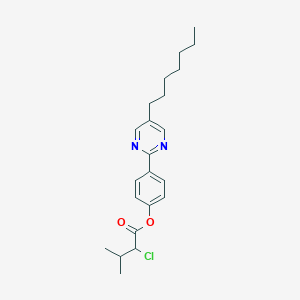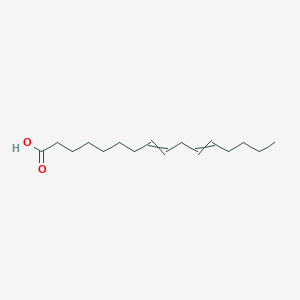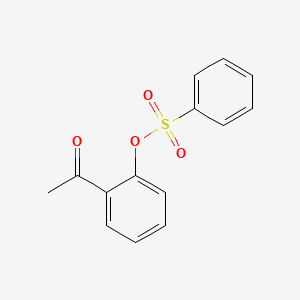
(2-Ethenylphenyl)-diphenylphosphane;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethenylphenyl)-diphenylphosphane;palladium is a complex organophosphorus compound that features a palladium center coordinated to a (2-ethenylphenyl)-diphenylphosphane ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenylphenyl)-diphenylphosphane;palladium typically involves the reaction of (2-ethenylphenyl)-diphenylphosphane with a palladium precursor. One common method is the use of palladium(II) acetate as the palladium source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the palladium complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Ethenylphenyl)-diphenylphosphane;palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can occur at the palladium center, typically using reducing agents like hydrogen or hydrides.
Substitution: The ligand can participate in substitution reactions, where the (2-ethenylphenyl)-diphenylphosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. Reactions are typically carried out under mild conditions to prevent degradation of the complex.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used. These reactions often require elevated temperatures and pressures.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or additional ligands that can displace the (2-ethenylphenyl)-diphenylphosphane ligand.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
科学研究应用
(2-Ethenylphenyl)-diphenylphosphane;palladium has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization.
Material Science: The compound is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the production of specialty polymers.
作用机制
The mechanism of action of (2-Ethenylphenyl)-diphenylphosphane;palladium involves the coordination of the palladium center to the (2-ethenylphenyl)-diphenylphosphane ligand. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
相似化合物的比较
Similar Compounds
Triphenylphosphine;palladium: A widely used palladium complex in catalysis, known for its effectiveness in cross-coupling reactions.
(2-Methylphenyl)-diphenylphosphane;palladium: Similar to (2-ethenylphenyl)-diphenylphosphane;palladium but with a methyl group instead of an ethenyl group.
(2-Ethenylphenyl)-diphenylphosphane;nickel: A nickel analog of the compound, used in similar catalytic applications.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which can participate in additional reactions, providing more versatility in catalytic applications. The specific electronic and steric properties of the (2-ethenylphenyl)-diphenylphosphane ligand also contribute to the distinct reactivity and selectivity of this compound in various chemical processes.
属性
CAS 编号 |
113509-39-0 |
|---|---|
分子式 |
C60H51P3Pd |
分子量 |
971.4 g/mol |
IUPAC 名称 |
(2-ethenylphenyl)-diphenylphosphane;palladium |
InChI |
InChI=1S/3C20H17P.Pd/c3*1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19;/h3*2-16H,1H2; |
InChI 键 |
UZTQLDCDDKNXQC-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)




